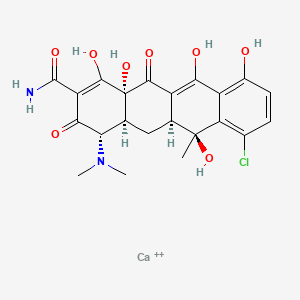
7-Chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide calcium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlortetracycline calcium is a broad-spectrum antibiotic and antimicrobial agent derived from the microorganism Streptomyces aureofaciens. It is commonly used in veterinary medicine and aquaculture to prevent and treat infections. The compound is usually formulated as the hydrochloride salt and is known for its effectiveness against a wide range of bacterial infections.
准备方法
Synthetic Routes and Reaction Conditions: Chlortetracycline calcium is produced through the fermentation of Streptomyces aureofaciens. The fermentation process involves the cultivation of the microorganism in a nutrient-rich medium, followed by the extraction and purification of the antibiotic. The purified chlortetracycline is then converted to its calcium salt form through a series of chemical reactions involving hydrochloric acid and calcium carbonate.
Industrial Production Methods: In industrial settings, the production of chlortetracycline calcium involves large-scale fermentation processes. The fermentation broth is first filtered to remove the microbial biomass, and the antibiotic is then extracted using organic solvents. The extracted antibiotic is purified through crystallization and precipitation steps, and finally, the calcium salt is formed by reacting the purified chlortetracycline with calcium carbonate.
化学反应分析
Types of Reactions: Chlortetracycline calcium primarily undergoes reactions related to its antibiotic activity. These reactions include:
Oxidation: Chlortetracycline can be oxidized to form various derivatives, which may have different antibacterial properties.
Reduction: Reduction reactions can lead to the formation of reduced forms of the antibiotic, which may exhibit altered biological activity.
Substitution: Substitution reactions involving the chlorine atom in chlortetracycline can result in the formation of new compounds with modified antibacterial properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Chlorine-substituting reagents like sodium thiosulfate and sodium sulfite are employed.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of chlortetracycline.
Reduction Products: Reduced forms of chlortetracycline.
Substitution Products: Chlorine-substituted derivatives of chlortetracycline.
科学研究应用
Chlortetracycline calcium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in microbiological studies to investigate bacterial growth and antibiotic resistance.
Medicine: Utilized in the development of new antibiotics and in the treatment of bacterial infections in both humans and animals.
Industry: Applied in the preservation of food and feed to prevent bacterial contamination.
作用机制
Chlortetracycline calcium exerts its antibacterial effects by inhibiting protein synthesis in bacteria. The compound binds reversibly to the 30S ribosomal subunit of bacteria, preventing the binding of aminoacyl-tRNA to the ribosome. This inhibition disrupts the translation process, leading to the cessation of bacterial protein synthesis and ultimately bacterial cell death.
Molecular Targets and Pathways:
16S Ribosomal RNA: Inhibits the binding of aminoacyl-tRNA.
30S Ribosomal Proteins: Interferes with ribosomal function.
ADP-Ribosylation Factor 1: Inhibits protein synthesis.
Catalase: Inhibits the breakdown of hydrogen peroxide.
Ephrin Type-B Receptor 1: Inhibits cell signaling pathways.
Pancreatic Triacylglycerol Lipase: Inhibits lipid metabolism.
Protein-Arginine Deiminase Type-4: Inhibits post-translational modifications.
相似化合物的比较
Tetracycline
Oxytetracycline
Doxycycline
Minocycline
Demeclocycline
Lymecycline
Methacycline
Rolitetracycline
属性
分子式 |
C22H23CaClN2O8+2 |
|---|---|
分子量 |
519.0 g/mol |
IUPAC 名称 |
calcium;(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |
InChI |
InChI=1S/C22H23ClN2O8.Ca/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);/q;+2/t7-,8-,15-,21-,22-;/m0./s1 |
InChI 键 |
UBMJHBSFOSHNSC-MRFRVZCGSA-N |
手性 SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.[Ca+2] |
规范 SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.[Ca+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


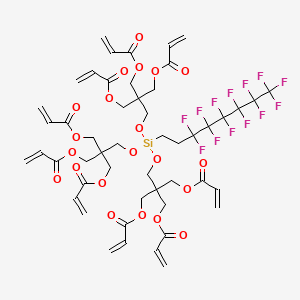

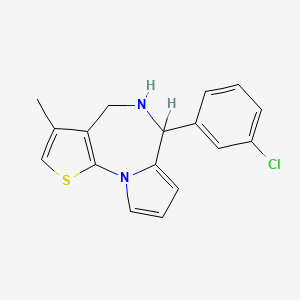
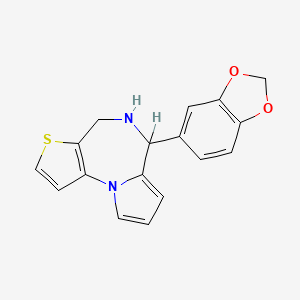
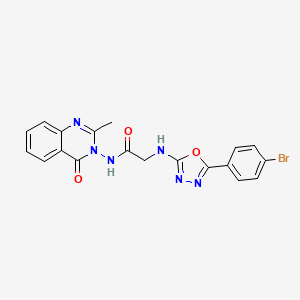

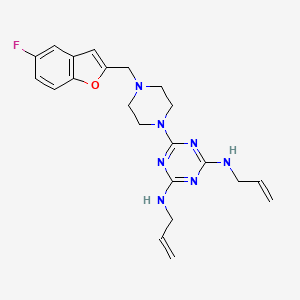
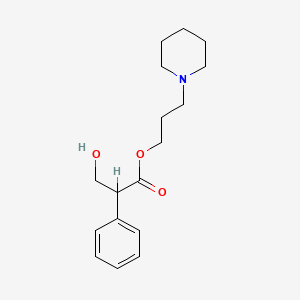
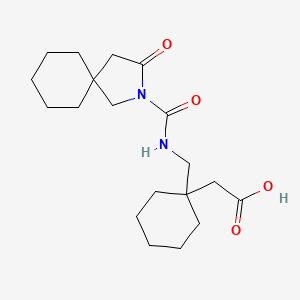
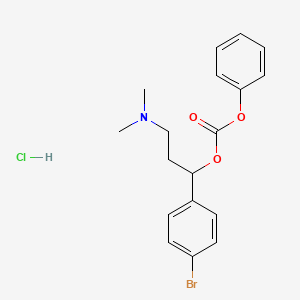
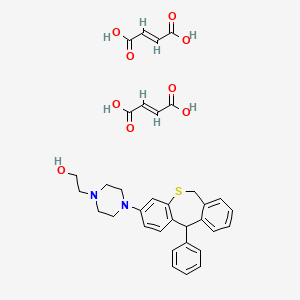
![5-Tert-butyl-4-({2-cyclohexyl-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B15189678.png)
![2-ethoxy-3-[4-[2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethoxy]phenyl]propanoic acid](/img/structure/B15189697.png)

